![molecular formula C15H15N7OS B5810557 N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5810557.png)
N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a compound known for its significant activity in inhibiting anaplastic lymphoma kinase (ALK). This compound, along with its optical isomers and pharmaceutically acceptable salts, has shown excellent treatment effects on cancer cells with ALK fusion proteins .
Preparation Methods
The synthesis of N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves several steps. One common method includes the reaction of 2-methoxyphenylamine with pyrimidine-2-thiol, followed by cyclization with cyanuric chloride under controlled conditions . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Studied for its role in inhibiting ALK, making it a potential candidate for cancer treatment.
Medicine: Investigated for its therapeutic effects on cancer cells with ALK fusion proteins.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). This inhibition disrupts the signaling pathways involved in the proliferation and survival of cancer cells with ALK fusion proteins, leading to their apoptosis .
Comparison with Similar Compounds
Similar compounds include other ALK inhibitors such as crizotinib and ceritinib. Compared to these, N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has shown unique properties in terms of its binding affinity and specificity for ALK . This uniqueness makes it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
2-N-(2-methoxyphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-23-11-6-3-2-5-10(11)19-14-21-12(20-13(16)22-14)9-24-15-17-7-4-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXBMBTJPALLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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